molecular formula C11H10N2O3 B5821691 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide

2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide

Cat. No. B5821691
M. Wt: 218.21 g/mol
InChI Key: LDWQQGWNDMMORF-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide, also known as CT-322, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of angiogenesis, which is the process of formation of new blood vessels from pre-existing ones. CT-322 has been shown to inhibit the growth of tumors in preclinical studies and is currently being evaluated in clinical trials for cancer treatment.

Scientific Research Applications

Corrosion Inhibition

Research has explored the use of acrylamide derivatives like 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide as effective corrosion inhibitors. Studies have shown that these compounds can significantly inhibit corrosion in metals like copper, particularly in nitric acid solutions. Chemical and electrochemical methods such as mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization were used to assess their effectiveness, revealing high efficiency in protecting copper from corrosion (Abu-Rayyan et al., 2022).

Optoelectronic Properties

Acrylamide derivatives have been synthesized and evaluated for their optoelectronic properties, particularly their mechanofluorochromic behavior. Different structural modifications of these compounds have led to variations in their optical properties, influenced by their distinct stacking modes and molecular interactions. This suggests potential applications in the development of materials with specific optical characteristics (Song et al., 2015).

Photoprotection

The heterocyclic compound LQFM048, a derivative of 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide, has been investigated for its photoprotective effects. This compound was designed using a green chemistry approach and showed promising results in protecting against UV radiation, indicating potential as a new sunscreen product. Its thermal stability and low degradation under sunlight exposure make it a viable candidate for photoprotection applications (Vinhal et al., 2016).

Crystal Growth and Structural Studies

Studies have focused on the solid-state synthesis and crystal growth of 2-cyano-3-(3-hydroxyphenyl)acrylamide. The research involved analyzing the thermal properties, crystal structure, and atomic packing of the compound. This work provides valuable insights into the material properties of such organic crystalline species, useful for various scientific applications (Gupta et al., 2013).

Cytotoxicity Studies

Research into the cytotoxicity of novel acrylamide derivatives has revealed their potential in cancer treatment. For instance, synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated in vitro cytotoxic activity against specific cancer cells, highlighting the therapeutic potential of these compounds in oncology (Hassan et al., 2014).

properties

IUPAC Name

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-3-2-7(5-9(10)14)4-8(6-12)11(13)15/h2-5,14H,1H3,(H2,13,15)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWQQGWNDMMORF-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide
Reactant of Route 2
2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide
Reactant of Route 3
2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide
Reactant of Route 4
2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide
Reactant of Route 5
2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide
Reactant of Route 6
2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.